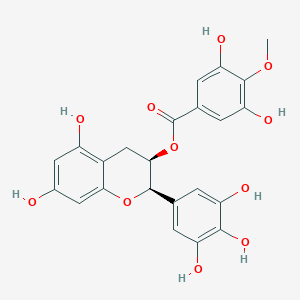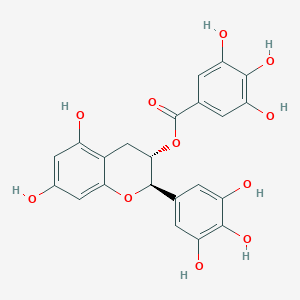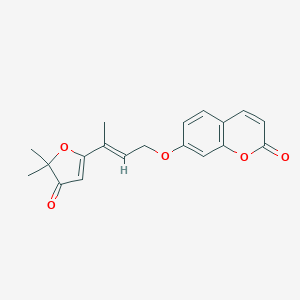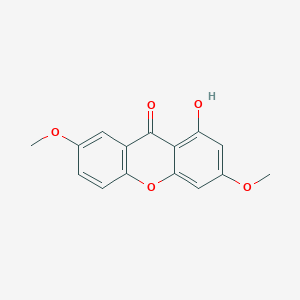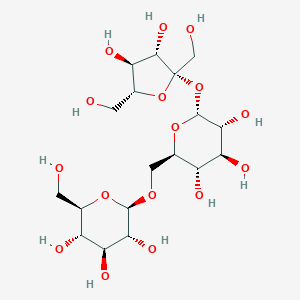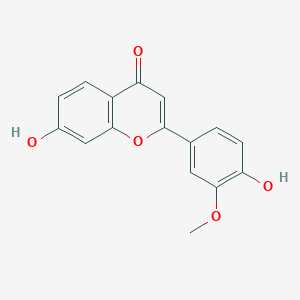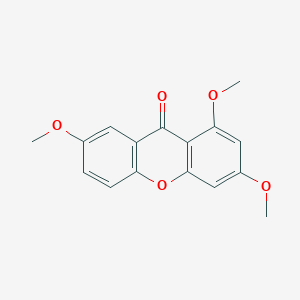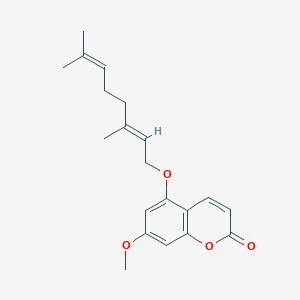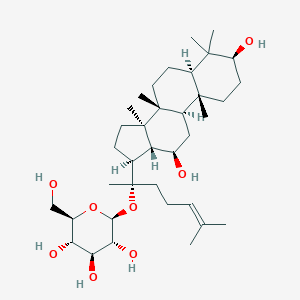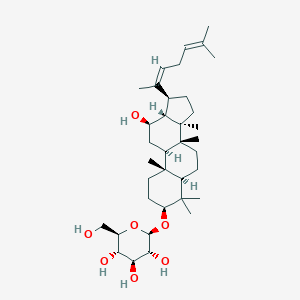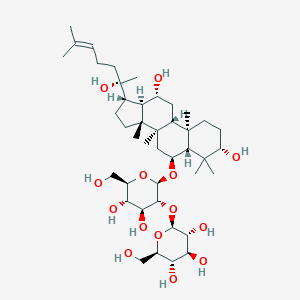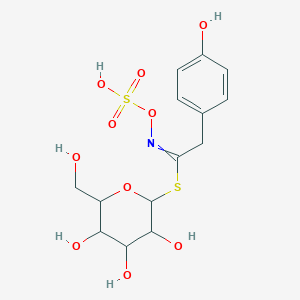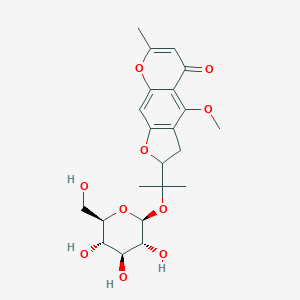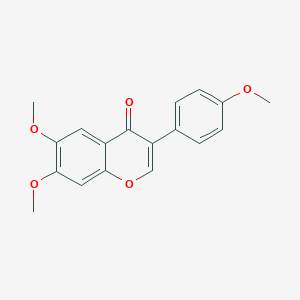
4',6,7-Trimethoxyisoflavone
Descripción general
Descripción
4’,6,7-Trimethoxyisoflavone is an isoflavone that has been found to promote wound healing through NOX2 induction, leading to collective migration and MMP activation . It has antimicrobial activities against a wide range of bacteria and fungi .
Molecular Structure Analysis
The molecular structure of 4’,6,7-Trimethoxyisoflavone is represented by the formula C18H16O5 . More detailed structural analysis can be found in resources such as PubChem and SpectraBase .Aplicaciones Científicas De Investigación
Biotransformation by Aspergillus niger : Miyazawa, Takahashi, and Araki (2006) explored the biotransformation of 6,7,4′-trimethoxyisoflavone by Aspergillus niger, resulting in 4′-hydroxy-6,7-dimethoxyisoflavone. This study demonstrates the potential of microbial biotransformation in modifying isoflavones, which could have implications for producing specific compounds with enhanced biological activity or for detoxification purposes (Miyazawa, Takahashi, & Araki, 2006).
Antiurolithiatic Activity : Pérez G. et al. (2000) investigated the antiurolithiatic and diuretic activity of 7-hydroxy-2′,4′,5′-trimethoxyisoflavone in rats. This study shows the potential therapeutic application of this isoflavone in treating kidney stones and related urological conditions (Pérez G. et al., 2000).
Antimicrobial Activity : Zheng, Tan, Yang, and Liu (1996) isolated two new flavones, including a variant of trimethoxyisoflavone, from Artemisia giraldii, which exhibited antibiotic activity against a range of bacteria and fungi. This suggests its potential use as a natural antimicrobial agent (Zheng, Tan, Yang, & Liu, 1996).
Antiviral Activity : Hayashi, Hayashi, Otsuka, and Takeda (1997) studied the antiviral effects of 5,6,7-trimethoxyflavone (TMF), finding it effective against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. This highlights its potential as an antiviral agent, either alone or in combination with other drugs (Hayashi, Hayashi, Otsuka, & Takeda, 1997).
Synthesis and Chemical Analysis : Nakayama, Ohira, and Matsui (1980) conducted a study on the synthesis of different forms of trimethoxyisoflavone, contributing to our understanding of the chemical properties and potential for creating derivatives of this compound (Nakayama, Ohira, & Matsui, 1980).
Antitumor Activity : Seo et al. (2003) isolated flavones, including 5,6-dihydroxy-7,3',4'-trimethoxyflavone, from Artemisia argyi and studied their antitumor activities. They found that these compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor growth (Seo et al., 2003).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350937 | |
| Record name | 4',6,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6,7-Trimethoxyisoflavone | |
CAS RN |
798-61-8 | |
| Record name | 7-O-Methylafromosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',6,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



